1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features but different biological activities.
4-Amino-1H-pyrazole-3-carboxylic acid: A closely related compound with variations in the substitution pattern.
2-Chlorophenyl-pyrazole derivatives: Compounds with similar aromatic substitution but different functional groups.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
91857-75-9 |
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Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-amino-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-4-2-1-3-5(6)8-7(12)9(10(15)16)14-13-8/h1-4H,12H2,(H,13,14)(H,15,16) |
InChI Key |
PWXAWFJHHRPCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2N)C(=O)O)Cl |
Origin of Product |
United States |
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